molecular formula C14H8Cl2N2O2 B1221424 1,4-Diamino-2,3-dichloroanthraquinone CAS No. 81-42-5

1,4-Diamino-2,3-dichloroanthraquinone

Cat. No. B1221424
CAS RN: 81-42-5
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dichloroanthraquinone (CAS Number: 81-42-5) is a chemical compound with the linear formula C14H8Cl2N2O2 . It falls within the class of anthraquinone derivatives. This compound exhibits interesting properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 1,4-Diamino-2,3-dichloroanthraquinone involves the chlorination of 1,4-diaminoanthraquinone. The reaction typically occurs under controlled conditions, and the resulting product is purified to obtain the desired compound .


Molecular Structure Analysis

1,4-Diamino-2,3-dichloroanthraquinone features a planar anthraquinone core with two chlorine atoms and two amino groups attached at specific positions. The molecular weight of this compound is approximately 307.14 g/mol. The structure plays a crucial role in its chemical reactivity and biological properties .


Chemical Reactions Analysis

1,4-Diamino-2,3-dichloroanthraquinone can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its aromatic system allows for conjugation and resonance effects, influencing its behavior in different environments .


Physical And Chemical Properties Analysis

  • Storage Temperature : Store it under appropriate conditions to maintain stability .

Scientific Research Applications

Dye Industry: Disperse Violet 26 Synthesis

1,4-Diamino-2,3-dichloroanthraquinone: is a key intermediate in the synthesis of Disperse Violet 26 , a dye used for coloring polyester and other synthetic fibers . The compound imparts a vibrant violet hue to the fabrics, making it valuable for textile applications where colorfastness and vividness are desired.

Supercritical Fluid Applications: Solubility Enhancement

Research has shown that anthraquinone derivatives, including 1,4-Diamino-2,3-dichloroanthraquinone , exhibit enhanced solubility in supercritical carbon dioxide . This property is exploited in dyeing processes and in the extraction of materials where traditional solvents are ineffective or environmentally harmful.

Molecular Biology: Non-Fluorescent Quencher

In molecular biology, 1,4-Diamino-2,3-dichloroanthraquinone serves as a non-fluorescent quencher in molecular beacons . It efficiently quenches the fluorescence of long-wavelength fluorophores like Cy5, which is crucial in various bioanalytical assays, including DNA and RNA detection.

Smoke Munitions: Colored Smoke Formulation

This compound is utilized in the formulation of colored smoke munitions, particularly in combination with Disperse Red 9 to produce a violet-colored smoke . Such applications are important in military signaling, safety drills, and aerial displays.

Marine Safety: Flare Composition

1,4-Diamino-2,3-dichloroanthraquinone: is also used in the composition of marine flares . The intense and stable coloration provided by this compound is essential for high-visibility distress signals in maritime rescue operations.

Photodynamic Therapy: Photosensitizer Development

Emerging research suggests potential applications of anthraquinone derivatives in photodynamic therapy as photosensitizers . Their ability to generate reactive oxygen species upon light activation is being explored for therapeutic interventions against cancerous cells.

Safety and Hazards

1,4-Diamino-2,3-dichloroanthraquinone may pose certain hazards. Always handle it with care, follow safety protocols, and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Research on 1,4-Diamino-2,3-dichloroanthraquinone continues to explore its applications in various fields, including materials science, organic synthesis, and biological studies. Future investigations may uncover novel uses or modifications of this compound .

Mechanism of Action

Target of Action

The primary target of 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) is certain types of cancer cells, including rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells, inhibiting their proliferation and leading to cytotoxic effects .

Mode of Action

DADCAQ is part of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives that have been synthesized for their cytotoxic activity . The compound’s mode of action involves the interaction with its targets, leading to changes in the cells that result in their death . The exact molecular interactions are still under investigation.

Biochemical Pathways

It is known that the compound’s cytotoxic activity is based on a proposed bioactive amino conformation . This suggests that DADCAQ may interfere with the normal functioning of proteins within the target cells, disrupting essential cellular processes and leading to cell death .

Pharmacokinetics

It is known that the compound has good cytotoxicity against the proliferation of certain cell lines . This suggests that DADCAQ may have favorable bioavailability properties, allowing it to reach its target cells in sufficient concentrations to exert its cytotoxic effects .

Result of Action

The result of DADCAQ’s action is the inhibition of proliferation and the induction of cytotoxicity in certain cancer cell lines . This leads to the death of these cells, which could potentially slow down or halt the progression of the cancers that these cells are associated with .

Action Environment

The action of DADCAQ can be influenced by various environmental factors. For example, the compound’s cytotoxic activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of DADCAQ .

properties

IUPAC Name

1,4-diamino-2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAYVSWIPZDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058844
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-2,3-dichloroanthraquinone

CAS RN

81-42-5, 70956-27-3
Record name Disperse Violet 28
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Record name 1,4-Diamino-2,3-dichloroanthraquinone
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 1,4-diamino-2,3-dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solubility of 1,4-Diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2) compare to other anthraquinone derivatives?

A1: Research indicates that 1,4-Diamino-2,3-dichloroanthraquinone exhibits significantly higher solubility in supercritical carbon dioxide (sc-CO2) compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This difference in solubility is attributed to the presence of the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone. The addition of this group appears to enhance solubility in sc-CO2 compared to the parent compound, 1,4-diaminoanthraquinone. In contrast, the presence of the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone leads to lower solubility compared to its parent compound, 1-hydroxy-4-nitroanthraquinone [].

Q2: Can 1,4-Diamino-2,3-dichloroanthraquinone be used in catalytic applications?

A2: Yes, 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) has been successfully employed as a co-catalyst in the metal-free aerobic oxidation of aromatic hydrocarbons []. When combined with aryl-tetrahalogenated N-hydroxyphthalimides, DADCAQ facilitates the efficient conversion of ethylbenzene to acetophenone with high conversion and selectivity []. This catalytic system also demonstrated high efficiency in oxidizing other hydrocarbons, such as the complete conversion of indane to indan-1-one []. The presence of aryl-halogen substituents in the N-hydroxyphthalimides significantly enhances the activity of this catalytic system [].

Q3: How does the structure of anthraquinone derivatives influence their solubility in sc-CO2?

A3: The solubility of anthraquinone derivatives in sc-CO2 is significantly affected by the type and position of substituent groups on the anthraquinone core [, ]. Studies have shown that the addition of certain groups, such as the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone, can enhance solubility []. Conversely, the addition of other groups, like the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone, can decrease solubility []. This suggests a structure-property relationship that can be exploited to tune the solubility of these compounds in sc-CO2.

Q4: What are the potential applications of using sc-CO2 to study anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone?

A4: Utilizing sc-CO2 as a solvent for studying anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone holds promise for various applications. One prominent area is the development of environmentally friendly dyeing processes, as sc-CO2 can serve as a sustainable alternative to traditional organic solvents []. This aligns with the principles of green chemistry and offers potential for reducing environmental impact. Furthermore, understanding the solubility behavior of these compounds in sc-CO2 can contribute to developing efficient extraction and purification techniques, which could find applications in various industries beyond dyeing processes.

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